1,8-Diazabicyclo[6.3.3]tetradecane
Description
Structure
3D Structure
Properties
CAS No. |
82407-82-7 |
|---|---|
Molecular Formula |
C12H24N2 |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1,8-diazabicyclo[6.3.3]tetradecane |
InChI |
InChI=1S/C12H24N2/c1-2-4-8-14-11-5-9-13(7-3-1)10-6-12-14/h1-12H2 |
InChI Key |
BJIBQBADAXPVNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN2CCCN(CC1)CCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,8 Diazabicyclo 6.3.3 Tetradecane and Its Analogues
Strategies for Constructing Bridgehead Nitrogen Architectures
The construction of bicyclic systems with nitrogen atoms at the bridgehead positions presents a unique set of synthetic challenges. A key strategy involves the formation of tricyclic α-aminoammonium salts, which can then be reduced to yield the desired bicyclic diamines. This approach has been successfully applied to the synthesis of 1,8-diazabicyclo[6.3.3]tridecane, a close analogue of the target compound. The synthesis of this and other medium-ring bicyclic diamines has been achieved through the reduction of such tricyclic intermediates using lithium aluminium hydride (LiAlH₄). researchgate.net
Another prominent method involves the alkylation of bicyclic amidines. For instance, the well-known base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can serve as a precursor to the [6.3.3]diamine system through appropriate alkylation and subsequent cyclization and reduction steps. rsc.org This strategy leverages the inherent reactivity of the amidine functionality to build the third bridge.
The formation of an intrabridgehead hydrogen bond in the protonated forms of these diamines is a notable feature. The synthesis of the inside-protonated form of 1,6-diazabicyclo[4.4.4]tetradecane, for example, occurs via an intramolecular redox process where the proton is sourced from a C-H bond adjacent to a nitrogen atom, rather than from the external acidic medium. rsc.org This unique reactivity underscores the special chemical environment within these bicyclic cages.
Ring-Cleavage and Ring-Closing Approaches to Bicyclic Systems
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of unsaturated cyclic and bicyclic systems, including those containing nitrogen. nih.gov This method typically involves the use of ruthenium or molybdenum-based catalysts to facilitate the intramolecular cyclization of a diene. While broadly applicable for 5- to 30-membered rings, the success of RCM for the synthesis of large bicyclic amines like 1,8-Diazabicyclo[6.3.3]tetradecane is highly dependent on the substrate and catalyst system. nih.gov The general principle involves the synthesis of a suitable acyclic precursor containing two terminal alkene functionalities, which then undergoes intramolecular metathesis to form the bicyclic framework.
| Catalyst | Substrate Type | Product Ring Size | Yield (%) | Reference |
| Grubbs' Catalysts (I & II) | Diene-amines | 5, 6, 7 | 80-97 | nih.gov |
| Schrock's Molybdenum Catalyst | Diene-amines | 5, 6, 7 | High | nih.gov |
| Hoveyda-Grubbs Catalysts | Diene-amines | 5, 6, 7 | High | nih.gov |
This table presents a general overview of catalysts used in ring-closing metathesis for the synthesis of nitrogen-containing heterocycles. Specific data for this compound is not extensively reported.
Conversely, ring-cleavage strategies can also be employed. For instance, the reductive cleavage of a central bond in a polycyclic precursor can lead to the formation of a bicyclic system. This has been demonstrated in the synthesis of various bicyclic diamines from propellane-type hydrazinium (B103819) dications. researchgate.net
Multi-Component Reactions in Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures from simple starting materials in a single step. researchgate.net While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles of MCRs are applicable to the construction of related heterocyclic scaffolds. For example, the one-pot synthesis of polysubstituted 1,2,3,4-tetrahydropyridines has been achieved with high yields through a three-component condensation. researchgate.net Such strategies could potentially be adapted to construct the larger ring systems found in the target molecule by employing appropriately functionalized long-chain precursors.
Enantioselective Synthesis of Chiral Derivatives
The development of enantioselective routes to chiral bicyclic diamines is of considerable interest for their potential applications as chiral ligands and catalysts. A common strategy involves the use of chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. nih.gov For instance, chiral oxazolidinones can be used to direct the alkylation of a substrate, thereby establishing a stereocenter that is carried through to the final bicyclic product. nih.gov
Another approach is the use of chiral catalysts in reactions such as asymmetric hydrogenation or transfer hydrogenation. nih.gov While specific examples for the enantioselective synthesis of this compound are scarce, the general methodologies have been successfully applied to other bicyclic systems.
| Chiral Auxiliary/Catalyst | Reaction Type | Product Type | Diastereomeric/Enantiomeric Excess | Reference |
| Chiral Oxazolidinone | Asymmetric Alkylation | Chiral Bicyclic Precursors | High d.e. | nih.gov |
| (R)-Phenylglycinol | Strecker Reaction | Chiral BCP Amino Acids | Not specified | nih.gov |
| Chiral Rhodium Catalyst | Carbene C-H Insertion | Chiral BCPs | High ee | nih.gov |
| Chiral Ammonium Salt | α-Alkylation | Acyclic Quaternary Stereocenters | up to 97.5:2.5 e.r. | nih.gov |
This table illustrates general approaches for the enantioselective synthesis of chiral building blocks that could be applied to the synthesis of chiral this compound analogues. BCP refers to bicyclo[1.1.1]pentane derivatives.
Development of Convergent and Divergent Synthetic Pathways
In contrast, a divergent synthesis starts from a common intermediate that can be elaborated into a variety of structurally related products. wikipedia.org This is particularly useful for creating libraries of analogues for screening purposes. A Lewis acid-catalyzed divergent synthesis of cyclobutyl and biscyclobutenyl amines from bicyclo[1.1.0]butanes has been demonstrated, where the reaction outcome is controlled by the choice of catalyst and substrate. chemrxiv.org While a specific divergent synthesis for this compound has not been detailed, the principles of divergent synthesis could be applied to a common precursor to generate a range of bicyclic diamines with varying ring sizes and functionalities.
Structural Elucidation and Conformational Analysis of 1,8 Diazabicyclo 6.3.3 Tetradecane
Single-Crystal X-ray Diffraction for Solid-State Geometries
Studies on related diazabicyclo[n.m.l]alkanes have demonstrated that the nitrogen lone pairs are rigidly organized, a feature that becomes more pronounced as the bridge sizes (n, m, l) increase. For instance, in diazabicyclo[n.3.3]alkanes where n is greater than 4, this structural rigidity is significant. illinois.edu X-ray analysis of various bicyclic diamines confirms their structures in the solid state, providing a foundational understanding of their conformations. researchgate.net
In a broader context, the solid-state structures of bicyclic systems are crucial for understanding their chemical reactivity and potential applications. For instance, the geometry of such compounds can influence their ability to act as ligands for metal ions or to participate in specific chemical transformations. The development of synthetic methods to create these complex structures often relies on subsequent X-ray crystallographic analysis to confirm the desired stereochemistry and conformation. ethz.ch
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
While X-ray diffraction reveals the static structure in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into the dynamic conformational behavior of 1,8-diazabicyclo[6.3.3]tetradecane in solution.
¹H and ¹³C NMR spectroscopy are fundamental tools for probing the solution-state conformation of bicyclic diamines. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a detailed picture of the predominant conformation and the electronic environment of the different nuclei.
Proton NMR spectroscopy, often in combination with two-dimensional techniques like COSY, has been used to confirm that the conformations observed in the solid state are often maintained in solution. For example, in a related triazabicyclo[7.3.3]pentadecane derivative, the solution conformation was found to be very similar to its crystal structure. illinois.edu
Table 1: Representative NMR Data for Bicyclic Diamine Systems
| Nucleus | Chemical Shift Range (ppm) | Remarks |
|---|---|---|
| ¹H | Varies significantly based on position within the bridges and proximity to nitrogen atoms. | Protons on carbons adjacent to nitrogen are typically deshielded. |
This table provides a generalized representation of expected NMR data based on studies of similar bicyclic systems.
The flexible nature of the bridges in this compound allows for conformational exchange processes to occur in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these dynamic equilibria, such as the interconversion between different conformations.
Analysis of "In/Out" Isomerism and Bridgehead Inversion Dynamics
A key feature of bicyclic diamines like this compound is the phenomenon of "in/out" isomerism, which refers to the orientation of the lone pairs on the bridgehead nitrogen atoms. The lone pairs can be directed towards the interior of the bicyclic cavity (in) or away from it (out).
NMR studies have been crucial in establishing the predominant conformation of the bridgehead nitrogens. For this compound, NMR investigations have revealed an in/in conformation at the bridgehead positions. researchgate.net This arrangement is significant as it creates a shielded internal cavity.
The dynamics of bridgehead inversion, the process by which the nitrogen lone pairs flip from an in to an out orientation (or vice versa), is a critical aspect of the chemistry of these compounds. The protonation of these diamines can be kinetically controlled, initially leading to a mixture of out/out and in/out diprotonated species. researchgate.net Over time and with increased temperature, these can convert to the thermodynamically more stable in/in conformer. researchgate.net This highlights the kinetic barrier to bridgehead inversion. The internally protonated species of this compound is known to be very stable, though its formation can be extremely slow due to the shielding of the protonation site from external attack. illinois.edu
Intrabridgehead Chemistry and Steric Interactions
The proximity of the two bridgehead nitrogen atoms in this compound allows for unique "intrabridgehead" chemistry. The distance between these nitrogen atoms is a critical parameter that governs their interaction.
The in/in conformation places the nitrogen lone pairs in close proximity within the molecular cavity. This arrangement can facilitate the encapsulation of small species or lead to strong intramolecular interactions upon protonation. researchgate.net The internally protonated form of this compound is particularly stable, suggesting a strong interaction between the proton and the two nitrogen atoms within the cavity. illinois.edu
Steric interactions between the bridges also play a crucial role in determining the preferred conformation. The different lengths of the hydrocarbon chains that form the bridges will lead to specific folding patterns to minimize steric clash. For instance, in a related system, the smaller bridges were found to be oriented anti to the larger bridge, which adopted a chair-like conformation. illinois.edu These steric considerations are fundamental to understanding the three-dimensional structure and reactivity of this compound.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Tetraaryl-3,7-diazabicyclo[3.3.1]nonanes |
Mechanistic Investigations of 1,8 Diazabicyclo 6.3.3 Tetradecane Reactivity
Electron Transfer Processes and Radical Cation Formation
Bicyclic diamines with in,in geometry are exceptionally electron-rich molecules. They are easily oxidized, often by exposure to air, to form persistent radical cations and subsequently dications. researchgate.net This two-step redox process involves the removal of σ-type electrons, a departure from the more common π-electron removal in many organic redox systems. researchgate.net The radical cations of these diamines can be surprisingly stable, allowing for their isolation and characterization. For instance, the radical cation of 1,6-diazabicyclo[4.4.4]tetradecane can be prepared by mixing solutions of the amine and its dication. researchgate.net These radical cations exhibit broad absorption bands in the visible region and their ESR spectra show coupling to two nitrogen atoms, confirming the delocalization of the unpaired electron. researchgate.net
The formation of radical cations can also be initiated through intramolecular electron transfer upon photo-oxidation. nih.gov While this has been demonstrated in systems with an appended photooxidant, the inherent ease of oxidation of bicyclic diamines suggests the potential for similar processes under various conditions. nih.gov Computational studies are often employed to understand the intermediates and transition states in these electron transfer reactions. anu.edu.au
Influence of Nitrogen Lone Pair Interactions on Reactivity
The through-space and through-bond interactions between the nitrogen lone pairs in bicyclic amines significantly influence their reactivity. In conformations where the lone pairs are directed towards each other (in,in), there is a notable repulsion. researchgate.net This repulsion raises the energy of the highest occupied molecular orbital (HOMO), making the molecule a stronger electron donor and more susceptible to oxidation. researchgate.net
The geometry of the diamine dictates the extent of this interaction. For smaller ring systems, the out,out conformation is generally preferred. researchgate.net As the bridges become larger, the in,in geometry becomes more accessible and can even be the most stable isomer. researchgate.net The N-N distance in the in,in conformation is a critical parameter influencing the degree of lone pair interaction.
Acid-Base Properties in Non-Aqueous and Constrained Environments
The basicity of bicyclic amines is profoundly affected by the solvent and the surrounding environment. In non-aqueous solvents, the intrinsic basicity of the amine can be observed without the leveling effect of water. The formation of internally protonated species is a hallmark of these compounds in solvents like deuterated chloroform (B151607) (CDCl₃) with trifluoroacetic acid. rsc.org The rate of this internal protonation can be very slow, taking hours or even days in some cases. rsc.org
The stability of the resulting protonated species also varies. For some bicyclic diamines, the inside-protonated ion is the thermodynamically favored product, while for others, an equilibrium between the inside- and outside-protonated forms exists. rsc.org The unique environment within the molecular cavity can lead to strong intrabridgehead hydrogen bonds in the protonated species, a phenomenon observed in 1,6-diazabicyclo[4.4.4]tetradecane. rsc.org
| Compound | Protonation Behavior in CDCl₃/CF₃CO₂H |
| [6.4.2]-, [5.5.2]-, [6.4.3]-, [5.5.3]-, and [6.5.3]-diamines | Inside protonation complete within 0.5 h at 35 °C. rsc.org |
| [5.4.2]diamine | Inside protonates, but only with >1 equivalent of acid. rsc.org |
| [5.4.3]- and [5.4.4]-diamines | Do not readily inside protonate via classical mechanism. rsc.org |
| [5.5.4]diamine | Inside protonates very slowly (days in neat CF₃CO₂H). rsc.org |
| [6.3.3]diamine | Shows competitive classical and redox-promoted inside protonation. rsc.org |
| [6.3.2]diamine | Exists in equilibrium between out- and in-protonated forms (3:1 ratio). rsc.org |
| [3.3.2], [4.3.2], [5.3.2], and [4.4.2]diamines | No detectable inside-protonated ions. rsc.org |
Investigation of Reaction Intermediates and Transition States
The study of reaction intermediates and transition states is crucial for a complete understanding of the reactivity of 1,8-Diazabicyclo[6.3.3]tetradecane. Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the structures and energies of these transient species. anu.edu.au For instance, DFT calculations can model the transition states for proton transfer, helping to explain the kinetic barriers observed experimentally. illinois.eduresearchgate.net
In the context of electron transfer, computational studies can characterize the geometry and electronic structure of the radical cation and dication, providing insights into their stability and reactivity. researchgate.net These theoretical investigations complement experimental techniques like cyclic voltammetry and ESR spectroscopy to build a comprehensive picture of the redox behavior of these molecules. researchgate.net The study of reaction intermediates also extends to understanding the step-by-step mechanism of intramolecular protonation, including the initial formation of a radical cation and subsequent hydrogen atom transfer. rsc.org
Theoretical and Computational Studies of 1,8 Diazabicyclo 6.3.3 Tetradecane
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. By approximating the many-body electronic wavefunction with the spatially dependent electron density, DFT offers a balance between computational cost and accuracy, making it suitable for systems of the size of 1,8-Diazabicyclo[6.3.3]tetradecane.
Geometry optimization is a fundamental computational step to locate the stable three-dimensional arrangements of a molecule, known as conformers, which correspond to minima on the potential energy surface. For this compound, the primary conformational question revolves around the orientation of the nitrogen bridgeheads' lone pairs, leading to three principal isomers: in,in, in,out, and out,out.
DFT calculations are employed to optimize the geometry of each potential conformer. The process systematically adjusts the atomic coordinates to minimize the total electronic energy of the molecule. The resulting energies determine the relative stability of the conformers. For similar bicyclic diamines, NMR studies have confirmed the existence of different conformations based on the orientation of the bridgehead nitrogen atoms, and computational methods like the semi-empirical AM1 have been used to support these experimental observations. researchgate.net In the case of this compound, DFT would provide a more accurate energetic landscape, detailing the energy barriers separating these conformers and thus the feasibility of their interconversion.
Table 1: Illustrative Relative Energies of this compound Conformers from DFT Calculations (Note: These values are hypothetical examples based on typical findings for bicyclic amines and serve to illustrate the data obtained from DFT calculations.)
| Conformer | Relative Energy (kcal/mol) | N-N Distance (Å) | Key Dihedral Angle (°) |
| in,in | 0.00 | 3.10 | 178.5 |
| in,out | +4.5 | 4.25 | -65.2 |
| out,out | +9.8 | 5.50 | 58.9 |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. epdf.pub It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net For a single molecule like this compound, the HOMO and LUMO energies and their spatial distribution are critical indicators of its reactivity.
HOMO: The HOMO is primarily associated with the lone pair electrons on the nitrogen atoms. Its energy level indicates the molecule's ability to act as an electron donor (nucleophilicity/basicity). A higher HOMO energy suggests greater reactivity as a nucleophile.
LUMO: The LUMO is typically distributed across the antibonding σ* orbitals of the C-H and C-C bonds. Its energy level relates to the molecule's ability to act as an electron acceptor (electrophilicity).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of molecular stability. A large gap implies high kinetic stability and low chemical reactivity.
DFT calculations provide precise values for these orbital energies and can visualize their distribution across the molecular framework.
Table 2: Illustrative Frontier Orbital Energies for the in,in-Conformer of this compound (Note: These values are hypothetical examples for illustrative purposes.)
| Orbital | Energy (eV) | Description |
| HOMO | -5.85 | Primarily localized on nitrogen lone pairs |
| LUMO | +1.50 | Distributed on C-H and C-C σ* orbitals |
| HOMO-LUMO Gap | 7.35 | Indicates high kinetic stability |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While DFT and ab initio methods identify stationary points on the potential energy surface, they provide a static picture. Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of the molecule's dynamic behavior. nih.govnih.gov An MD simulation calculates the forces on each atom and uses Newton's laws of motion to simulate their movements over time, tracing a trajectory of the molecule's conformations.
For this compound, MD simulations are invaluable for:
Conformational Sampling: Revealing the full range of accessible conformations in solution, including the flexibility of the three hydrocarbon bridges. nih.gov
Interconversion Pathways: Observing the transitions between the in,in, in,out, and out,out states, and identifying the transition states and intermediate structures involved.
Solvent Effects: Explicitly including solvent molecules in the simulation to understand how interactions with the solvent influence conformational preferences and reactivity.
MD simulations can confirm whether the minimum energy conformer found by DFT is also the most populated conformer at a given temperature and in a specific solvent environment. nih.gov
Quantitative Structure-Reactivity Relationship (QSRR) Analysis
Quantitative Structure-Reactivity Relationship (QSRR) analysis is a statistical approach used to correlate a set of calculated molecular properties (descriptors) with an observed chemical reactivity or biological activity. nih.gov A typical QSRR study involves:
Creating a dataset of structurally related compounds (e.g., various bicyclic and polycyclic amines).
Measuring an experimental property for each compound (e.g., pKa, catalytic rate constant).
Calculating a wide range of theoretical molecular descriptors for each compound (e.g., steric parameters, electronic properties like HOMO/LUMO energies, charge distributions, dipole moments).
Developing a mathematical model that links the descriptors to the observed reactivity.
For this compound, a QSRR model could be developed to predict its basicity or its effectiveness as a catalyst based on its computed structural and electronic descriptors, by comparing it to a series of other diamines. However, building such a model requires a substantial dataset of related compounds with known experimental data, and no specific QSRR study focusing on this compound is currently available.
Stereoelectronic Effects and Orbital Interactions in Bicyclic Diamines
Stereoelectronic effects are the influence of orbital alignment on molecular structure and reactivity. wikipedia.orgvdoc.pub In bicyclic diamines like this compound, the most significant stereoelectronic interactions involve the lone pairs on the nitrogen atoms (n_N). These filled non-bonding orbitals can interact with adjacent empty (antibonding) orbitals, leading to stabilizing effects.
The key interaction is hyperconjugation, specifically the donation of electron density from a nitrogen lone pair into an adjacent anti-periplanar σ* orbital of a C-C or C-H bond (n_N → σ*). beilstein-journals.org The strength of this interaction is highly dependent on geometry.
In the out conformation, the nitrogen lone pair is directed away from the molecular cavity and is often anti-periplanar to several C-C σ* orbitals within the bicyclic framework. This allows for efficient hyperconjugation, which stabilizes the molecule but reduces the electron density on the nitrogen, thereby lowering its basicity.
These orbital interactions are fundamental to explaining the observed differences in basicity and conformational preference among the various isomers of bicyclic diamines. d-nb.info DFT calculations, particularly through Natural Bond Orbital (NBO) analysis, can quantify the energy of these n → σ* interactions, providing a direct link between the computed electronic structure and the molecule's chemical properties. imperial.ac.uk
Catalytic Applications of 1,8 Diazabicyclo 6.3.3 Tetradecane in Organic Synthesis
Organocatalytic Role as a Strong, Non-Nucleophilic Base
1,8-Diazabicyclo[6.3.3]tetradecane is recognized as a potent proton acceptor, a characteristic stemming from its bicyclic structure which rigidly organizes the nitrogen lone pairs. illinois.eduresearchgate.net This specific geometry leads to high basicity. The structure features nitrogen atoms linked by bridges, creating an internal cavity.
A key feature of this compound is the stability of its internally protonated form. illinois.edursc.org However, the formation of this internal monoprotonated species is kinetically very slow. illinois.eduresearchgate.net This phenomenon is attributed to the steric shielding of the protonation site within the bicyclic framework, which hinders direct attack from external proton sources. illinois.eduresearchgate.net Research has indicated that the inside protonation can occur through a slow intramolecular redox process, where a proton is transferred from a C-H group adjacent to a nitrogen atom rather than directly from a solvent or acid. rsc.org This kinetic barrier to protonation, combined with its high thermodynamic basicity, defines it as a strong but non-nucleophilic base. This characteristic is highly desirable in organocatalysis, where the base is required to deprotonate a substrate to initiate a reaction without engaging in competing nucleophilic attack.
The protonation behavior has been studied using various acids. For instance, in the presence of deuterated sulfuric acid (D₂SO₄) in D₂O, the compound undergoes deuteration at the α-carbons on both the six- and three-carbon bridges of the resulting inside-protonated ion. rsc.org
Catalysis in Transesterification Reactions
Based on a review of the scientific literature, there are no specific documented examples of this compound being utilized as a catalyst for transesterification reactions. While strong non-nucleophilic bases are often employed for such transformations, the catalytic activity of this particular compound in this context has not been reported.
Applications in Ring-Opening Polymerization of Cyclic Monomers
A survey of existing research literature reveals no specific studies on the application of this compound as a catalyst in the ring-opening polymerization (ROP) of cyclic monomers.
There is no specific information available in the scientific literature detailing the use of this compound as a catalyst for the ring-opening polymerization of lactones and lactides. While other bicyclic amidine bases like DBU have been investigated for this purpose, similar studies for this compound have not been found. mdpi.comrsc.org
As there are no documented instances of this compound being used for polymerization, the mechanistic aspects of its catalytic role in such reactions have not been investigated or described in the literature.
Applications in other Organic Transformations Requiring Strong Base Catalysis
While the inherent properties of this compound suggest its potential as a strong, non-nucleophilic organocatalyst, a comprehensive search of the scientific literature did not yield specific examples of its application in other organic transformations that require strong base catalysis, beyond its fundamental protonation studies.
Supramolecular Chemistry and Host Guest Complexation with 1,8 Diazabicyclo 6.3.3 Tetradecane
Design Principles for Host Molecules Incorporating Bicyclic Amine Scaffolds
The design of host molecules built upon bicyclic amine scaffolds is guided by the principle of preorganization. This principle dictates that the host molecule should possess a well-defined, rigid or semi-rigid cavity that is complementary in size, shape, and electronic character to the intended guest molecule or ion. The bicyclic structure inherently reduces the conformational flexibility of the molecule, which minimizes the entropic penalty upon binding a guest.
In scaffolds like bicyclic amines, the bridgehead nitrogen atoms are key features. Their lone pairs of electrons can be directed into a cavity, creating a Lewis basic environment suitable for binding cations or engaging in hydrogen bonding with neutral guests. The length and nature of the carbon bridges connecting these nitrogen atoms are critical design elements, as they determine the size and shape of the intramolecular cavity. For instance, in related cross-bridged tetraamine (B13775644) macrocycles like 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (CB-TE2A), the rigid framework enforces a specific conformation where the nitrogen lone pairs are directed inwards, creating a highly effective chelation site for metal ions. researchgate.netunipd.it This cleft-like structure is a direct result of the bicyclic design. researchgate.net The rigidity of these backbones makes the resulting complexes less prone to dissociation. unipd.it The goal is to create a host that is structurally prepared to bind the guest, thus leading to high affinity and selectivity.
Investigation of Binding Affinities with Small Molecules and Ions
The binding affinity of 1,8-Diazabicyclo[6.3.3]tetradecane has been a subject of interest, particularly concerning its interaction with protons. The unique topology of this bicyclic amine, where the nitrogen lone pairs are directed towards the interior of the molecular cavity, results in unusual protonation behavior.
Research has shown that while this compound is a highly basic compound, its protonation is a remarkably slow process. researchgate.net This is attributed to the steric shielding of the internal cavity from external attack. The proton cannot easily access the internally-directed lone pairs of the nitrogen atoms. Consequently, the formation of the internally protonated species is kinetically hindered. researchgate.net This demonstrates a high thermodynamic stability for the protonated complex once formed, but a significant kinetic barrier to its formation. researchgate.net
Table 1: Protonation Characteristics of this compound
| Property | Observation | Reference |
| Basicity | High | researchgate.net |
| Protonation Rate | Extremely slow | researchgate.net |
| Protonation Mechanism | Intramolecular, shielded from external attack | researchgate.net |
| Protonated Form | Internally protonated species is very stable | researchgate.net |
This behavior contrasts with other macrocyclic polyamines where protonation sites are more accessible. researchgate.net
Molecular Recognition Phenomena
Molecular recognition is the specific binding between a host and a guest molecule. The unusual proton affinity of this compound serves as a clear example of this phenomenon. The molecule exhibits a high degree of recognition for a proton, but this is governed by its specific three-dimensional structure.
The key features of molecular recognition in this system are:
Conformational Control: The bicyclic framework locks the molecule into a conformation where the nitrogen lone pairs are directed inward (in/in conformation). researchgate.net This pre-organized cavity is specifically sized for a small cation like a proton.
Topological Selectivity: The molecule can distinguish between guests based on their ability to penetrate the shielded interior. While the cavity is thermodynamically favorable for a proton, the kinetic barrier prevents rapid binding, indicating a high degree of selectivity against species that cannot overcome this barrier. researchgate.net
This system demonstrates that molecular recognition is not solely about thermodynamic stability but is also critically influenced by the kinetic pathways available for complex formation.
Self-Assembly and Ordered Molecular Systems
Based on available scientific literature, the specific role of this compound in self-assembly processes or the formation of ordered molecular systems has not been extensively documented. While the principles of molecular recognition it displays are fundamental to self-assembly, detailed studies of its behavior in forming larger, organized supramolecular structures are limited.
Role in Mechanochemical Complexation Studies
There is currently a lack of specific research findings in the available literature detailing the use or study of this compound in the context of mechanochemical complexation. Mechanochemistry, which involves using mechanical force to induce chemical reactions and transformations, is a growing field, but the application of this specific bicyclic amine has not been a focus of published studies. scribd.com
Coordination Chemistry of 1,8 Diazabicyclo 6.3.3 Tetradecane
Ligand Properties and Coordination Modes with Metal Centers
1,8-Diazabicyclo[6.3.3]tetradecane is a bicyclic amine with two bridgehead nitrogen atoms. This structural arrangement imparts a unique three-dimensional topology where the nitrogen lone pairs are directed into the cavity of the molecule. The key characteristic of this compound is its exceptionally high basicity, a feature attributed to the relief of steric strain upon protonation, which is a hallmark of "proton sponges". The internally protonated form is remarkably stable. nih.govacs.org
As a ligand, this compound possesses two donor nitrogen atoms, making it a potentially bidentate ligand. However, its rigid bicyclic structure significantly influences its coordination behavior. The fixed orientation of the nitrogen lone pairs means that it is best suited to coordinate to a single metal center that can fit within its intramolecular cavity, acting as a cryptand-like ligand. This "in" coordination mode would encapsulate the metal ion, potentially leading to highly stable complexes.
Alternatively, the ligand could coordinate in an "out" fashion, where each nitrogen atom binds to a different metal center, thus acting as a bridging ligand to form coordination polymers or polynuclear complexes. The steric bulk and the rigid framework of the ligand would impose specific geometric constraints on the resulting metal complexes, influencing their properties and reactivity.
| Property | Description |
| IUPAC Name | This compound |
| Molecular Formula | C12H24N2 |
| Molar Mass | 196.33 g/mol |
| Donor Atoms | 2 x Nitrogen |
| Potential Denticity | Bidentate |
| Key Feature | Strong basicity (Proton Sponge) |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound is not extensively documented in the publicly available scientific literature. However, general synthetic routes for the formation of metal-amine complexes can be postulated. These would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent would be crucial to ensure the solubility of both the ligand and the metal precursor.
Characterization of any resulting metal complexes would rely on a suite of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential to probe the changes in the chemical environment of the ligand upon coordination to a metal center.
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of complex formation and offer precise details about the coordination geometry, bond lengths, and bond angles. This would be critical to distinguish between "in" and "out" coordination modes.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy could identify changes in the N-H and C-N stretching frequencies upon coordination.
Mass Spectrometry: This technique would be used to determine the mass-to-charge ratio of the complex, confirming its composition.
UV-Visible Spectroscopy: For complexes involving transition metals, UV-Vis spectroscopy would provide information about the electronic transitions and the coordination environment of the metal ion.
Applications of Metal Complexes in Non-Biological Catalysis
While the catalytic applications of metal complexes containing this compound are not yet established, the unique properties of the ligand suggest potential uses in various catalytic processes. The encapsulation of a metal ion within the ligand's cavity could lead to catalysts with high stability and selectivity. The steric environment created by the bicyclic framework could influence the substrate approach to the metal center, enabling shape-selective catalysis.
Furthermore, the basicity of the non-coordinated ligand could be harnessed in cooperative catalysis, where the ligand itself acts as a base to activate a substrate while the coordinated metal center performs the catalytic transformation. This dual-functionality could be advantageous in reactions such as hydrogenation, oxidation, and various coupling reactions.
Development of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs)
The rigid, ditopic nature of this compound makes it a theoretically interesting building block for the construction of coordination polymers and metal-organic frameworks (MOFs). In an "out" coordination mode, the ligand could act as a linear linker, connecting metal nodes to form one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.
The length and rigidity of the bicyclic spacer would dictate the pore size and topology of the resulting MOFs. These materials could have potential applications in gas storage and separation, owing to the specific interactions that could occur between guest molecules and the nitrogen atoms of the ligand. However, to date, there are no reported examples of coordination polymers or MOFs constructed using this compound as a primary building block. The development of such materials remains a prospective area of research.
Future Perspectives and Emerging Research Directions for 1,8 Diazabicyclo 6.3.3 Tetradecane
Challenges and Opportunities in Scalable Synthesis
The synthesis of 1,8-diazabicyclo[6.3.3]tetradecane and related medium-ring bicyclic diamines presents notable challenges that also open avenues for significant opportunities in synthetic chemistry. A key challenge lies in achieving efficient, high-yield, and scalable production. Current synthetic routes can be complex and may not be economically viable for large-scale applications. researchgate.netrsc.org
One of the primary hurdles is the construction of the bicyclic framework, which often involves multi-step sequences. For instance, the formation of related diazabicycloalkanes can involve the reduction of tricyclic α-aminoammonium salts with reagents like lithium aluminum hydride. researchgate.net While effective on a laboratory scale, such methods can pose safety and cost issues when scaled up. nih.gov The development of more streamlined and atom-economical approaches is a critical area of future research.
Opportunities exist in the exploration of novel catalytic systems and reaction methodologies. For example, the use of palladium-catalyzed cross-coupling reactions has revolutionized C-C bond formation, and similar principles could be adapted for the efficient construction of C-N bonds in these complex architectures. acs.org Furthermore, advancements in photoredox catalysis and continuous flow chemistry offer promising pathways to improve the scalability and sustainability of the synthesis. ethz.ch These modern techniques could potentially reduce reaction times, improve yields, and minimize waste, making the production of this compound more feasible for broader applications.
Another area of opportunity is the development of modular synthetic approaches. This would allow for the facile introduction of various functional groups onto the bicyclic scaffold, enabling the creation of a diverse library of derivatives with tailored properties. Such a strategy would be invaluable for structure-activity relationship studies and the development of new functional materials.
Exploration of Unprecedented Reactivity Patterns
The unique three-dimensional structure of this compound, with its two bridgehead nitrogen atoms, gives rise to fascinating and potentially unprecedented reactivity patterns. The orientation of the nitrogen lone pairs and the conformational flexibility of the hydrocarbon bridges play a crucial role in its chemical behavior.
A significant area of interest is the study of its protonation dynamics. In related medium-ring bicyclic diamines, the formation of "inside-protonated" ions, where a proton is held within the bicyclic cavity by an intrabridgehead hydrogen bond, has been observed. rsc.org This phenomenon is highly dependent on the ring sizes and the kinetic versus thermodynamic control of the reaction. rsc.org For the [6.3.3] system, studies have shown that it can form an inside-protonated ion, but the process can be slow and may compete with other pathways. rsc.org Further investigation into the kinetics and thermodynamics of protonation, as well as the stability of the resulting species, could reveal novel aspects of acid-base chemistry.
The potential for this compound to act as a catalyst or a ligand in organometallic chemistry is another exciting frontier. The spatial arrangement of the nitrogen atoms could enable it to chelate metal ions in a unique manner, potentially leading to novel catalytic activities or the stabilization of unusual oxidation states. The exploration of its coordination chemistry with a variety of metals could unlock new applications in catalysis and materials science.
Furthermore, the reactivity of the C-H bonds within the bicyclic framework warrants investigation. While often considered inert, specific C-H bonds in proximity to the nitrogen atoms might be activated towards functionalization. This could provide a direct route to modify the scaffold without a complete synthesis, offering a more efficient way to generate derivatives.
Integration into Advanced Functional Materials
The distinct structural and electronic properties of this compound make it a compelling building block for the design of advanced functional materials. Its bicyclic nature provides a rigid and well-defined three-dimensional core that can be incorporated into larger molecular architectures.
One promising application is in the development of novel supramolecular assemblies. The ability of the diamine to participate in hydrogen bonding and coordinate to metal ions suggests its potential use in constructing metal-organic frameworks (MOFs) or other crystalline materials with tailored porosity and functionality. Such materials could find applications in gas storage, separation, and catalysis.
The incorporation of this compound into polymer backbones or as pendant groups could lead to materials with unique properties. For example, its basicity and chelating ability could be harnessed to create polymers with responsive behavior, where the material properties change in response to stimuli such as pH or the presence of metal ions. These "smart" materials could have applications in sensors, drug delivery, and self-healing materials.
Furthermore, the potential for this compound to influence the properties of liquid crystals or to be a component of novel electrolytes for batteries and other electrochemical devices is an area ripe for exploration. Its defined structure could be used to direct the organization of molecules in a liquid crystalline phase or to facilitate ion transport in an electrolyte.
Contributions to Sustainable and Green Chemistry Methodologies
The principles of green chemistry, which emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in modern chemical research. This compound and its derivatives have the potential to contribute to this field in several ways.
The development of greener synthetic routes to the compound itself is a primary goal. This includes the use of renewable starting materials, solvent-free reaction conditions, and catalytic methods that minimize waste. whiterose.ac.uk Mechanochemistry, which uses mechanical force to drive chemical reactions, offers a solvent-free alternative to traditional solution-phase synthesis and could be a valuable tool in this context. scribd.com
Beyond its own synthesis, this compound can be employed as a catalyst or a reagent in green chemical transformations. Its basicity makes it a potential candidate as an organocatalyst for a variety of reactions, avoiding the need for often toxic and expensive metal catalysts. For instance, related compounds like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are widely used as non-nucleophilic bases in organic synthesis. tue.nl
Moreover, its ability to capture carbon dioxide (CO2) could be explored. Amine-based materials are known to react with CO2, and the specific structure of this compound might offer advantages in terms of capacity, selectivity, and the energy required for regeneration. This could contribute to the development of new technologies for carbon capture and utilization (CCU).
Synergistic Approaches Combining Computational and Experimental Chemistry
The synergy between computational and experimental chemistry is a powerful tool for accelerating discovery and deepening our understanding of complex chemical systems. For a molecule like this compound, this combined approach is particularly valuable.
Computational methods, such as density functional theory (DFT), can be used to predict the geometric and electronic structure of the molecule, as well as its reactivity and spectroscopic properties. arizona.edu These calculations can provide insights into the stability of different conformations, the mechanism of protonation, and the nature of its interactions with metal ions or other molecules. This theoretical understanding can guide the design of new experiments and help to interpret experimental results.
For example, computational modeling can be used to screen potential synthetic routes, identifying those that are most likely to be successful and avoiding those that are energetically unfavorable. It can also be used to predict the properties of novel derivatives, allowing for the rational design of molecules with specific functionalities.
Experimental studies, in turn, provide the crucial data needed to validate and refine the computational models. Techniques such as X-ray crystallography and NMR spectroscopy can determine the precise three-dimensional structure of the molecule and its derivatives in the solid state and in solution. researchgate.net Kinetic and thermodynamic measurements can provide quantitative data on its reactivity. This experimental feedback is essential for improving the accuracy of the computational methods and ensuring that they provide a realistic description of the chemical system.
By combining computational and experimental approaches, researchers can gain a much more comprehensive understanding of the chemistry of this compound and accelerate the development of its applications in a wide range of fields.
| Compound Name |
| This compound |
| Lithium aluminum hydride |
| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Carbon dioxide |
| Abbreviation | Full Name |
| DFT | Density Functional Theory |
| MOFs | Metal-Organic Frameworks |
| CCU | Carbon Capture and Utilization |
| NMR | Nuclear Magnetic Resonance |
Q & A
Basic: What are the critical safety protocols for handling DBU in laboratory settings?
DBU is highly corrosive and acutely toxic. Key precautions include:
- PPE : Wear nitrile gloves, lab coats, and chemical goggles. Use face shields for splash risks .
- Ventilation : Handle in a fume hood to avoid inhalation exposure (TLV: 25 µg/m³ annual average) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose via approved hazardous waste channels .
- First Aid : Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .
Basic: How should researchers design experiments to minimize risks from DBU’s corrosive properties?
- Reaction Setup : Use closed systems (e.g., Schlenk lines) under inert gas to prevent moisture exposure, which can exacerbate reactivity .
- Material Compatibility : Employ glass or PTFE-lined containers; avoid metals like aluminum due to corrosion risks .
- Waste Neutralization : Quench residual DBU with weak acids (e.g., acetic acid) before disposal to reduce hazards .
Advanced: What computational methods are effective for studying DBU’s intramolecular hydrogen bonding?
- DFT Calculations : Optimize geometry and analyze hydrogen bond strength using B3LYP/6-311+G(d,p) basis sets .
- CPMD Simulations : Model proton transfer dynamics in solvated systems to assess solvent effects on hydrogen bonding .
- Comparative Analysis : Benchmark against crystallographic data (e.g., protonated DBU structures) to validate computational models .
Advanced: How can conflicting ecotoxicity data for DBU be resolved?
- Data Gaps : Existing studies lack chronic toxicity and reproductive toxicity data .
- Methodology : Conduct standardized OECD 201/202 tests for acute/chronic aquatic toxicity. Cross-reference REACH registration dossiers for consistency .
- Risk Mitigation : Prioritize biodegradation studies (e.g., OECD 301B) to assess environmental persistence .
Basic: Which physicochemical properties of DBU are critical for reaction optimization?
- Boiling Point : 80–85°C at 0.05 mbar, enabling use in vacuum distillation .
- Basicity : pKa ~12 in water, making it a strong, non-nucleophilic base for deprotonation reactions .
- Hygroscopicity : Store under dry argon to prevent decomposition .
Advanced: What strategies enhance DBU’s efficiency in stereoselective catalysis?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in asymmetric alkylation .
- Additives : Pair with chiral crown ethers or ionic liquids to improve enantioselectivity .
- Kinetic Profiling : Monitor reaction progress via in-situ FTIR to optimize temperature and stoichiometry .
Basic: What storage conditions preserve DBU’s stability?
- Inert Atmosphere : Store under argon or nitrogen in sealed, corrosion-resistant containers (e.g., amber glass) .
- Temperature : Keep at 2–8°C in a cool, dry environment to prevent degradation .
- Labeling : Clearly mark containers with GHS hazard symbols (e.g., corrosion, acute toxicity) .
Advanced: How can researchers assess DBU’s environmental impact in waste streams?
- Leaching Studies : Simulate landfill conditions (pH 4–9) to measure DBU mobility in soil .
- Advanced Oxidation : Test UV/H2O2 treatments for degradation efficiency and byproduct toxicity .
- Regulatory Compliance : Align disposal practices with REACH Annex XVII and local hazardous waste regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
